molecular formula C5H9NO3 B1589209 (S)-6-(Hydroxymethyl)morpholin-3-one CAS No. 847805-30-5

(S)-6-(Hydroxymethyl)morpholin-3-one

Cat. No. B1589209
M. Wt: 131.13 g/mol
InChI Key: DMELBDGPDOJCTC-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-6-(Hydroxymethyl)morpholin-3-one” is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 . It is used as a building block in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “(S)-6-(Hydroxymethyl)morpholin-3-one” consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“(S)-6-(Hydroxymethyl)morpholin-3-one” has a molecular weight of 131.13 . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Substituted Sulfamidates

Morpholine is a key heterocyclic component in medicinal chemistry, with its derivatives playing a crucial role in enhancing the properties of pharmaceuticals. The synthesis of 3-hydroxymethylmorpholine building blocks and their sulfamidates has been explored, providing a pathway to enantiomerically pure morpholine derivatives (Stojiljkovic et al., 2022).

Synthesis of Enantiopure Morpholines

The development of enantiopure morpholine derivatives through selenocyclofunctionalization demonstrates the importance of chirality in achieving specific pharmacological effects. This approach allows for the control of regio- and stereochemistry in the synthesis process (Pedrosa et al., 2006).

Development of Bridged Bicyclic Morpholines

Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are notable for their similar lipophilicity to morpholine and potential as building blocks in medicinal chemistry. The synthesis process for these morpholine isoteres has been elaborated, emphasizing their achiral nature and structural significance (Walker et al., 2012).

Chiral Morpholine Alcohols as Ligands

Chiral C/N-functionalized morpholine alcohols have been synthesized from serine, highlighting their utility as catalytic ligands. These compounds enhance the stereoselectivity in chemical reactions, such as diethylzinc addition to aldehydes, showcasing the versatility of morpholine derivatives in asymmetric catalysis (Dave & Sasaki, 2006).

Enantiomerically Pure Morpholines Synthesis

An efficient one-pot procedure for synthesizing enantiomerically pure 2-(hydroxymethyl)morpholines has been developed. This highlights the diversity of substitution patterns achievable in morpholine derivatives and their significance in synthesizing chiral compounds (Breuning et al., 2007).

Morpholine Derivatives in Malaria Treatment

Morpholine analogs functionalized with hydroxyethylamine pharmacophore have shown potential as anti-malarial agents. Specific analogs like 6k demonstrate significant inhibitory concentration against Plasmodium falciparum, indicating the therapeutic potential of morpholine derivatives in treating malaria (Upadhyay et al., 2021).

Ring-Opening Polymerization of Morpholine Derivatives

The enzymatic ring-opening polymerization of morpholine derivatives illustrates a novel approach to synthesizing poly(ester amide)s. This process is significant for developing biocompatible polymers with tailored properties for various applications (Feng et al., 2000).

Safety And Hazards

“(S)-6-(Hydroxymethyl)morpholin-3-one” is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

As “(S)-6-(Hydroxymethyl)morpholin-3-one” is used as a building block in the pharmaceutical industry , future research may focus on developing new synthetic methods and exploring its potential applications in drug synthesis.

properties

IUPAC Name

(6S)-6-(hydroxymethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMELBDGPDOJCTC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OCC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466028
Record name (S)-6-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(Hydroxymethyl)morpholin-3-one

CAS RN

847805-30-5
Record name (S)-6-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-(Hydroxymethyl)morpholin-3-one
Reactant of Route 2
Reactant of Route 2
(S)-6-(Hydroxymethyl)morpholin-3-one
Reactant of Route 3
Reactant of Route 3
(S)-6-(Hydroxymethyl)morpholin-3-one
Reactant of Route 4
Reactant of Route 4
(S)-6-(Hydroxymethyl)morpholin-3-one
Reactant of Route 5
Reactant of Route 5
(S)-6-(Hydroxymethyl)morpholin-3-one
Reactant of Route 6
(S)-6-(Hydroxymethyl)morpholin-3-one

Citations

For This Compound
2
Citations
H Yang, N Goyal, JR Ella-Menye, K Williams… - Synthesis, 2012 - thieme-connect.com
Chiral small molecules such as amino alcohols and their heterocyclic derivatives are useful building blocks for asymmetric synthesis and the preparation of biologically active …
Number of citations: 13 www.thieme-connect.com
D Borkin, S Klossowski, J Pollock, H Miao… - Journal of medicinal …, 2018 - ACS Publications
The protein–protein interaction between menin and mixed-lineage leukemia 1 (MLL1) plays an important role in development of acute leukemia with translocations of the MLL1 gene …
Number of citations: 46 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.